1,1,1-Trifluoro-6-[2-(trifluoromethoxy)phenoxy]hexan-2-one
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Overview
Description
The compound identified as “1,1,1-Trifluoro-6-[2-(trifluoromethoxy)phenoxy]hexan-2-one” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-6-[2-(trifluoromethoxy)phenoxy]hexan-2-one involves a series of chemical reactions that require precise conditions. The preparation methods typically include:
Carbonization: This step involves the conversion of organic materials into carbon-based structures through heating in the absence of oxygen.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Material Selection: High-purity organic precursors are chosen to minimize impurities.
Controlled Reaction Conditions: Temperature, pressure, and reaction time are meticulously controlled to optimize the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-6-[2-(trifluoromethoxy)phenoxy]hexan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1,1,1-Trifluoro-6-[2-(trifluoromethoxy)phenoxy]hexan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of advanced materials and nanocomposites
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-6-[2-(trifluoromethoxy)phenoxy]hexan-2-one involves its interaction with specific molecular targets. It binds to active sites on enzymes or receptors, altering their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar Compounds
CID 63015: A structurally similar compound with comparable chemical properties.
CID 63014: Another related compound, often used in similar applications
Uniqueness
1,1,1-Trifluoro-6-[2-(trifluoromethoxy)phenoxy]hexan-2-one stands out due to its unique combination of functional groups, which confer specific reactivity and selectivity in chemical reactions. This makes it particularly valuable in applications requiring precise control over reaction outcomes.
Properties
IUPAC Name |
1,1,1-trifluoro-6-[2-(trifluoromethoxy)phenoxy]hexan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F6O3/c14-12(15,16)11(20)7-3-4-8-21-9-5-1-2-6-10(9)22-13(17,18)19/h1-2,5-6H,3-4,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUZBSZEKKOKQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCC(=O)C(F)(F)F)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)OCCCCC(=O)C(F)(F)F)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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